

# Technical Monograph: 4-(4-Chlorophenyl)picolinic acid

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## Compound of Interest

Compound Name: 4-(4-Chlorophenyl)picolinic acid

CAS No.: 1258612-04-2

Cat. No.: B577525

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Structural Elucidation, Synthetic Methodologies, and Application Profiling

## Executive Summary

This technical guide provides a comprehensive analysis of **4-(4-chlorophenyl)picolinic acid**, a critical biaryl scaffold utilized in agrochemical discovery (specifically synthetic auxins) and medicinal inorganic chemistry. As a derivative of picolinic acid (pyridine-2-carboxylic acid), this compound features a bidentate N,O-donor set capable of forming stable chelate complexes with transition metals, while the lipophilic 4-chlorophenyl moiety enhances membrane permeability and receptor binding affinity.

## Part 1: Structural Elucidation & Nomenclature[1][2]

### IUPAC Nomenclature Logic

The naming convention follows the IUPAC hierarchy for heterocyclic compounds. The pyridine ring containing the carboxylic acid takes precedence as the parent structure.

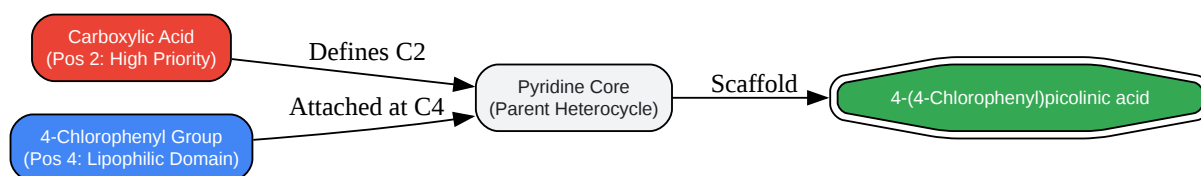
- Parent Structure: Pyridine-2-carboxylic acid (Retained name: Picolinic acid).[1]

- Principal Functional Group: Carboxylic acid (-COOH) at position 2.[2]
- Substituent: A phenyl ring substituted with a chlorine atom at its para (4) position.
- Locant Assignment: The pyridine nitrogen is position 1. The carboxyl carbon is attached to position 2. The aryl substituent is attached to position 4.[3]

Systematic Name: 4-(4-chlorophenyl)pyridine-2-carboxylic acid Retained Name: **4-(4-chlorophenyl)picolinic acid**

## Structural Visualization

The following diagram illustrates the numbering priority and substituent arrangement.



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Figure 1: Hierarchical decomposition of the IUPAC naming convention.

## Part 2: Synthetic Methodology (Self-Validating Protocol)

### Strategic Approach: Suzuki-Miyaura Cross-Coupling

Direct arylation of free picolinic acids is often plagued by catalyst poisoning (due to N,O-chelation of the Pd species) and decarboxylation. Therefore, the most robust, self-validating protocol utilizes a protection-coupling-deprotection strategy.

Pathway: Methyl 4-chloropicolinate + 4-Chlorophenylboronic acid

Ester Intermediate

Acid Hydrolysis.

## Reagents & Materials

- Substrate: Methyl 4-chloropicolinate (CAS: 24484-93-3)
- Coupling Partner: 4-Chlorophenylboronic acid (1.1 equiv)
- Catalyst: Pd(dppf)Cl<sub>2</sub>·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh<sub>3</sub>)<sub>4</sub>.
- Base: Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>, 3.0 equiv)<sup>[4]</sup>
- Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

## Step-by-Step Protocol

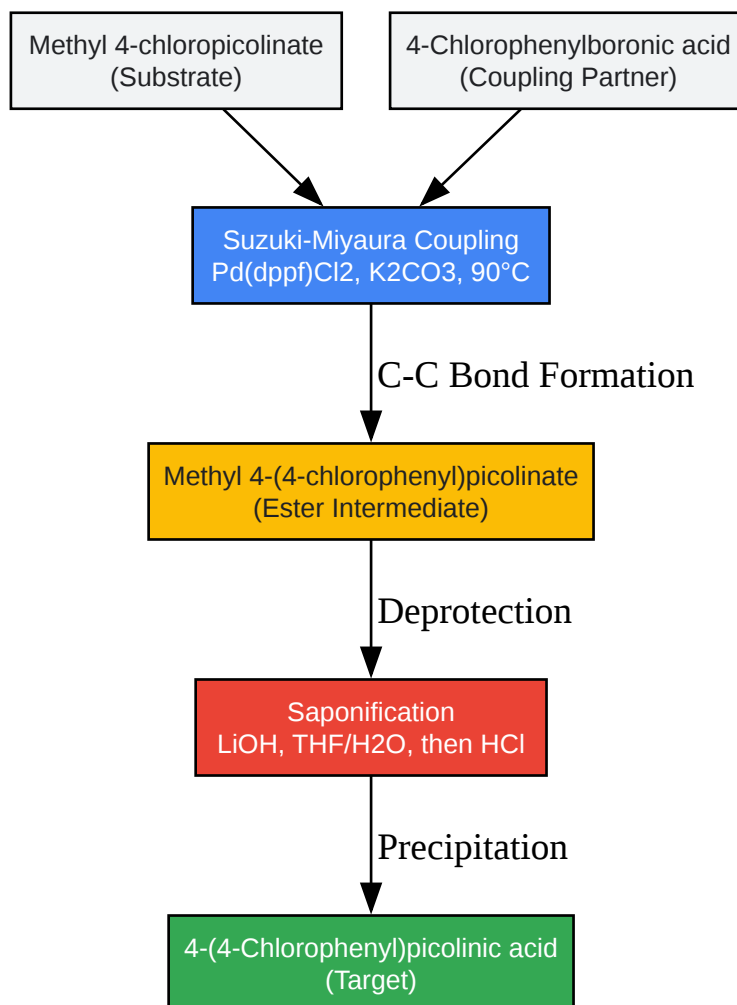
### Step 1: The Cross-Coupling (Ester Formation)

- Setup: In a generic 100 mL round-bottom flask equipped with a magnetic stir bar, charge Methyl 4-chloropicolinate (1.0 g, 5.8 mmol), 4-Chlorophenylboronic acid (1.0 g, 6.4 mmol), and K<sub>2</sub>CO<sub>3</sub> (2.4 g, 17.4 mmol).
- Solvent Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL).
- Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Why: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.
- Catalyst Addition: Add Pd(dppf)Cl<sub>2</sub>·DCM (0.21 g, 0.29 mmol) quickly under inert flow.
- Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting chloropicolinate is consumed.
- Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash column chromatography (SiO<sub>2</sub>, 10-20% EtOAc in Hexanes) yields Methyl 4-(4-chlorophenyl)picolinate.

### Step 2: Hydrolysis (Ester Cleavage)

- Dissolution: Dissolve the intermediate ester in THF:MeOH (1:1, 10 mL).

- Saponification: Add LiOH (2M aqueous solution, 3 equiv). Stir at RT for 2 hours.
- Precipitation: Acidify carefully with 1M HCl to pH 3–4. The free acid will precipitate as a white/off-white solid.[2]
- Isolation: Filter the solid, wash with cold water, and dry under vacuum.



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Figure 2: Synthetic workflow utilizing the ester-protection strategy.

## Part 3: Physicochemical Profiling

The following data summarizes the predicted and experimental properties essential for handling and formulation.

Property	Value / Description	Significance
Molecular Formula	C <sub>12</sub> H <sub>8</sub> ClNO <sub>2</sub>	Core stoichiometry.[5]
Molecular Weight	233.65 g/mol	Small molecule, Rule of 5 compliant.
Physical State	White to off-white crystalline solid	Stable solid form.
pKa (Acid)	~4.8 – 5.2 (Predicted)	Slightly more acidic than picolinic acid (5.4) due to the electron-withdrawing chlorophenyl group.
LogP	2.8 – 3.1	Moderate lipophilicity; suitable for membrane permeability.
Solubility	DMSO, Methanol, DMF	Low water solubility in neutral form; soluble as Na/K salt.
Chelation	Bidentate (N, O)	Forms 5-membered chelate rings with Cu(II), Zn(II), Fe(II).

## Part 4: Applications & Mechanism of Action[4][5]

### Agrochemicals: Synthetic Auxins

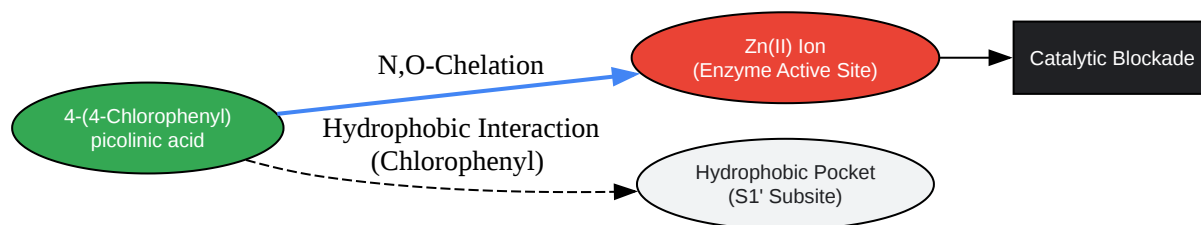
This scaffold is structurally homologous to Picloram and Aminopyralid.

- Mechanism: It acts as a synthetic auxin mimic. The carboxylic acid and pyridine nitrogen mimic the indole-3-acetic acid (IAA) pharmacophore.
- Binding: It binds to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth and plant death in broadleaf weeds.

### Medicinal Chemistry: Metalloenzyme Inhibition

The picolinic acid moiety is a "privileged structure" for zinc-metalloprotease inhibition.

- Zinc Binding: The pyridine nitrogen and carboxylate oxygen coordinate to the catalytic Zinc ion in enzymes (e.g., Matrix Metalloproteinases - MMPs).
- Selectivity: The 4-(4-chlorophenyl) tail extends into the S1' hydrophobic pocket of the enzyme, providing selectivity over other metalloenzymes.



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Figure 3: Pharmacophore interaction model showing metal chelation and hydrophobic binding.

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## Sources

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